1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is a white powder that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic properties in various diseases.
Wissenschaftliche Forschungsanwendungen
1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has been studied extensively for its potential therapeutic properties. This compound has shown promising results in various scientific research applications, including:
1. Cancer Research: This compound has shown anti-cancer properties in various cancer cell lines. It has been found to induce apoptosis (cell death) in cancer cells by inhibiting the activity of specific enzymes.
2. Neurological Disorders: This compound has been studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of specific enzymes that contribute to the development of these disorders.
3. Inflammation: This compound has shown anti-inflammatory properties in various in vitro and in vivo studies. It has been found to inhibit the activity of specific enzymes that contribute to the development of inflammation.
Wirkmechanismus
The mechanism of action of 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one involves the inhibition of specific enzymes that contribute to the development of various diseases. This compound inhibits the activity of enzymes such as phosphodiesterase (PDE) and monoamine oxidase (MAO), which play a crucial role in the development of cancer, neurological disorders, and inflammation.
Biochemical and Physiological Effects:
1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has shown various biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has shown anti-cancer properties by inducing apoptosis in cancer cells.
2. Neuroprotective properties: This compound has been found to inhibit the activity of enzymes that contribute to the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory properties: This compound has shown anti-inflammatory properties by inhibiting the activity of enzymes that contribute to the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one in lab experiments include its potential therapeutic properties in various diseases, its ability to inhibit the activity of specific enzymes, and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one, including:
1. Further studies to determine its safety and efficacy in humans.
2. Studies to determine its potential therapeutic properties in other diseases.
3. Studies to optimize the synthesis method of this compound.
4. Studies to determine the optimal dosage and administration route of this compound.
5. Studies to determine the mechanism of action of this compound in various diseases.
Conclusion:
In conclusion, 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a chemical compound that has shown promising results in various scientific research applications. This compound has potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It inhibits the activity of specific enzymes that contribute to the development of these diseases. However, further studies are needed to determine its safety and efficacy in humans, optimize the synthesis method, and determine the mechanism of action in various diseases.
Synthesemethoden
The synthesis of 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 3-(4-fluorobenzyl)piperidine with ethyl 3-methoxypyridine-2-carboxylate in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride and pyridine to obtain the final product.
Eigenschaften
IUPAC Name |
1-[2-[3-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3-methoxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-26-18-5-3-11-23(20(18)25)14-19(24)22-10-2-4-16(13-22)12-15-6-8-17(21)9-7-15/h3,5-9,11,16H,2,4,10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDWKHZFZNCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N2CCCC(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.